molecular formula C15H21Cl2N4O5P B12699737 Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide CAS No. 97139-46-3

Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide

Cat. No.: B12699737
CAS No.: 97139-46-3
M. Wt: 439.2 g/mol
InChI Key: GYUFDXNQYRDPGT-UHFFFAOYSA-N
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Description

Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. Its molecular formula is C14H21Cl2N4O3PS, and it has a molecular weight of 427.30 g/mol .

Preparation Methods

The synthesis of Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide involves multiple steps. One common synthetic route includes the reaction of bis(2-chloroethyl)amine with a suitable oxazaphosphorin precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the oxazaphosphorin ring . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interfere with DNA replication.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide can be compared with similar compounds such as:

Properties

CAS No.

97139-46-3

Molecular Formula

C15H21Cl2N4O5P

Molecular Weight

439.2 g/mol

IUPAC Name

N-[[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-hydroxycarbamoyl]-4-oxocyclohexa-1,5-diene-1-carboxamide

InChI

InChI=1S/C15H21Cl2N4O5P/c16-6-8-20(9-7-17)27-19-13(5-10-26-27)21(25)15(24)18-14(23)11-1-3-12(22)4-2-11/h1-3,13,19,25H,4-10H2,(H,18,23,24)

InChI Key

GYUFDXNQYRDPGT-UHFFFAOYSA-N

Canonical SMILES

C1COP(NC1N(C(=O)NC(=O)C2=CCC(=O)C=C2)O)N(CCCl)CCCl

Origin of Product

United States

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